Receptor Binding Affinity: Epelsiban vs. Retosiban
Epelsiban exhibits a 5-fold higher binding affinity for the human oxytocin receptor (hOTR) compared to retosiban, a closely related oxytocin antagonist from the same chemical series [1].
| Evidence Dimension | Binding affinity (Ki) for human oxytocin receptor |
|---|---|
| Target Compound Data | Ki = 0.13 nM |
| Comparator Or Baseline | Retosiban: Ki = 0.65 nM |
| Quantified Difference | Epelsiban is 5-fold more potent (0.13 nM vs 0.65 nM) |
| Conditions | In vitro radioligand binding assay using human OTR |
Why This Matters
Higher target affinity can translate to lower effective dosing in functional assays and may improve signal-to-noise in competition binding experiments.
- [1] Borthwick AD, Liddle J, Davies DE, Exall AM, Hamlett C, Hickey DM, Mason AM, Smith IE, Nerozzi F, Peace S, Pollard D, Sollis SL, Allen MJ, Woollard PM, Pullen MA, Westfall TD, Stanislaus DJ. Pyridyl-2,5-diketopiperazines as potent, selective, and orally bioavailable oxytocin antagonists: synthesis, pharmacokinetics, and in vivo potency. J Med Chem. 2012 Jan 26;55(2):783-96. View Source
